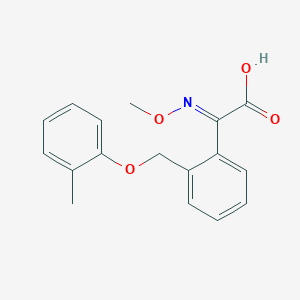
(+/-)-1,2-Propylene-d6 Oxide
Übersicht
Beschreibung
Propylene oxide is a critical intermediate in the chemical industry, used in the production of various polymers and chemicals. The study of its deuterated form, "(+/-)-1,2-Propylene-d6 Oxide," allows for a deeper understanding of its reactivity and properties through isotopic labeling, which is beneficial for both synthetic and mechanistic chemical research.
Synthesis Analysis
The synthesis of deuterated propylene compounds, including propylene-d6, involves several steps, starting from the hydrolysis of magnesium carbide with deuterium oxide to produce propyne-d4, followed by various reactions to finally obtain propylene-d6. This synthesis facilitates the study of isotactic polymers through infrared spectroscopic analysis (Murahashi, Nozakura, & Yasufuku, 1964).
Molecular Structure Analysis
Conformational stability and molecular structure are crucial for understanding the behavior of propylene oxide and its interactions. Studies on propylene oxide-water adducts reveal distinct conformations that significantly influence their chemical reactivity and physical properties, highlighting the importance of molecular structure in chemical interactions (Su, Wen, & Xu, 2006).
Chemical Reactions and Properties
Propylene oxide undergoes various chemical reactions, including those with excited oxygen atoms leading to a mixture of oxides, aldehydes, and alcohols. These reactions are essential for understanding the reactivity of propylene oxide in different chemical environments (Kajimoto, Yamasaki, & Fueno, 1979).
Physical Properties Analysis
The physical properties of propylene oxide derivatives, including their conformational characteristics and dipole moments, are studied through molecular orbital calculations and spectroscopy. These analyses provide insights into the behavior of propylene oxide in various phases and conditions (Sasanuma, 1995).
Chemical Properties Analysis
The chemical properties of propylene oxide, such as its ability to form polymers with carbon dioxide and its reactivity towards different catalysts, are critical for its application in producing environmentally friendly polymers and chemicals. Studies on catalyst ratios and reaction conditions shed light on optimizing propylene oxide's reactivity for specific applications (Eberhardt, Allmendinger, & Rieger, 2003).
Wissenschaftliche Forschungsanwendungen
-
Transition Metal Oxide Thin Films : These are used in low power electronic and energy applications. They offer wide-ranging and highly tunable functionalities and multifunctionalities. The challenges in this field arise from the presence of intrinsic defects and strain effects, which lead to extrinsic defects .
-
Oxide-Based Thin Film Transistors (TFTs) : TFTs have been researched and promoted on a large scale due to their relatively high carrier mobility, low off-current, good process compatibility, optical transparency, low cost, and especially flexibility. They have already been adapted for not only displays (e.g., liquid crystal display (LCD), organic light emitting diode (OLED), micro-light-emitting diode (Micro-LED), virtual reality/augmented reality (VR/AR) and electronic paper displays (EPD)) but also large-area electronics, analog circuits, and digital circuits .
-
Zinc Oxide (ZnO) Nanostructures : ZnO materials have been used to produce nano-structures for various applications, including defense against intracellular pathogens and brain tumors .
-
Transition Metal Oxide Thin Films : These are used in low power electronic and energy applications. They offer wide-ranging and highly tunable functionalities and multifunctionalities. The challenges in this field arise from the presence of intrinsic defects and strain effects, which lead to extrinsic defects .
-
Oxide-Based Thin Film Transistors (TFTs) : TFTs have been researched and promoted on a large scale due to their relatively high carrier mobility, low off-current, good process compatibility, optical transparency, low cost, and especially flexibility. They have already been adapted for not only displays (e.g., liquid crystal display (LCD), organic light emitting diode (OLED), micro-light-emitting diode (Micro-LED), virtual reality/augmented reality (VR/AR) and electronic paper displays (EPD)) but also large-area electronics, analog circuits, and digital circuits .
-
Zinc Oxide (ZnO) Nanostructures : ZnO materials have been used to produce nano-structures for various applications, including defense against intracellular pathogens and brain tumors .
-
Graphene : Graphene, the well-publicised and now famous two-dimensional carbon allotrope, is as versatile a material as any discovered on Earth. Its amazing properties as the lightest and strongest material, compared with its ability to conduct heat and electricity better than anything else, mean that it can be integrated into a huge number of applications .
-
Graphene Oxide Membranes for Gas Separation : Graphene oxide (GO) can dramatically enhance the gas separation performance of membrane technologies beyond the limits of conventional membrane materials in terms of both permeability and selectivity .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,3-trideuterio-3-(trideuteriomethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583741 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-1,2-Propylene-d6 Oxide | |
CAS RN |
202468-69-7 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylene oxide-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)



![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)

![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)